Urea, N-(2-hydroxyethyl)-N-(2-methoxyphenyl)-N'-(2-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2-hydroxyethyl)-N-(2-methoxyphenyl)-N’-(2-nitrophenyl)- is a complex organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-hydroxyethyl)-N-(2-methoxyphenyl)-N’-(2-nitrophenyl)- typically involves the reaction of appropriate aniline derivatives with isocyanates. The reaction conditions often include:
Solvent: Common solvents such as dichloromethane or toluene.
Catalysts: Catalysts like triethylamine or pyridine may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production.
Purification Steps: Techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(2-hydroxyethyl)-N-(2-methoxyphenyl)-N’-(2-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Acids and Bases: For hydrolysis reactions, common acids like hydrochloric acid or bases like sodium hydroxide are used.
Major Products Formed
Aminophenyl Derivatives: From the reduction of the nitrophenyl group.
Substituted Ureas: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the formulation of specialty chemicals or materials.
Mechanism of Action
The mechanism by which Urea, N-(2-hydroxyethyl)-N-(2-methoxyphenyl)-N’-(2-nitrophenyl)- exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: Could involve inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(2-hydroxyethyl)-N-(2-methoxyphenyl)-N’-(2-chlorophenyl)-
- Urea, N-(2-hydroxyethyl)-N-(2-methoxyphenyl)-N’-(2-methylphenyl)-
Uniqueness
The presence of the nitrophenyl group in Urea, N-(2-hydroxyethyl)-N-(2-methoxyphenyl)-N’-(2-nitrophenyl)- imparts unique chemical properties, such as increased reactivity in reduction reactions, compared to its analogs with different substituents.
Properties
CAS No. |
61293-76-3 |
---|---|
Molecular Formula |
C16H17N3O5 |
Molecular Weight |
331.32 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-1-(2-methoxyphenyl)-3-(2-nitrophenyl)urea |
InChI |
InChI=1S/C16H17N3O5/c1-24-15-9-5-4-8-14(15)18(10-11-20)16(21)17-12-6-2-3-7-13(12)19(22)23/h2-9,20H,10-11H2,1H3,(H,17,21) |
InChI Key |
YENITXVPGPLKHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N(CCO)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.